2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate
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Overview
Description
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Thioethylation: The thioethyl group can be introduced by reacting the quinoline derivative with an appropriate thiol, such as ethanethiol, under basic conditions.
Acetylation: The final step involves the acetylation of the thioethyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, halogenated derivatives.
Scientific Research Applications
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. The thioether group can interact with thiol-containing enzymes, modulating their activity. Additionally, the compound may act as a ligand for various receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl chloride: Similar structure but with a chloride group instead of an acetate group.
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl amine: Similar structure but with an amino group instead of an acetate group.
Uniqueness
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the acetate group enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H17NO2S |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(2,6-dimethylquinolin-4-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C15H17NO2S/c1-10-4-5-14-13(8-10)15(9-11(2)16-14)19-7-6-18-12(3)17/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
HZZRITWJSKOWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCCOC(=O)C |
Origin of Product |
United States |
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